molecular formula C9H10N2O3S B11077361 methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate

methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate

Cat. No.: B11077361
M. Wt: 226.25 g/mol
InChI Key: DTYWKCYZNGEKSZ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate is a complex organic compound with a unique structure that combines elements of pyrimidine and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic processes, leading to the desired biological effects .

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

methyl 4-oxo-7,8-dihydro-6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate

InChI

InChI=1S/C9H10N2O3S/c1-14-8(13)6-5-7(12)11-4-2-3-10-9(11)15-6/h5H,2-4H2,1H3

InChI Key

DTYWKCYZNGEKSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N2CCCN=C2S1

Origin of Product

United States

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